methyl (2R)-2-amino-3-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)propanoate hydrobromide
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Overview
Description
Methyl (2R)-2-amino-3-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)propanoate hydrobromide is a synthetic organic compound that features a unique combination of functional groups, including an amino group, a brominated oxazole ring, and a methyl ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)propanoate hydrobromide typically involves multiple steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The oxazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Amino acid coupling: The brominated oxazole is coupled with an amino acid derivative, such as (2R)-2-amino-3-hydroxypropanoic acid, under peptide coupling conditions.
Esterification: The carboxylic acid group is esterified using methanol and a dehydrating agent like sulfuric acid.
Hydrobromide salt formation: The final product is obtained by treating the free base with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-3-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)propanoate hydrobromide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted oxazole.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium thiolate or primary amines under mild heating.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrogen-substituted oxazole.
Substitution: Thiol or amine-substituted oxazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving oxazole-containing compounds.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl (2R)-2-amino-3-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)propanoate hydrobromide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The brominated oxazole ring may play a key role in these interactions, potentially forming covalent bonds with nucleophilic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R)-2-amino-3-(4,5-dihydro-1,2-oxazol-5-yl)propanoate: Lacks the bromine atom, which may result in different reactivity and biological activity.
Methyl (2R)-2-amino-3-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)propanoate: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
Uniqueness
The presence of the bromine atom in methyl (2R)-2-amino-3-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)propanoate hydrobromide may confer unique reactivity and biological activity compared to its analogs. Bromine is more reactive than chlorine, which could result in different substitution patterns and interactions with biological targets.
Properties
Molecular Formula |
C7H12Br2N2O3 |
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Molecular Weight |
331.99 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)propanoate;hydrobromide |
InChI |
InChI=1S/C7H11BrN2O3.BrH/c1-12-7(11)5(9)2-4-3-6(8)10-13-4;/h4-5H,2-3,9H2,1H3;1H/t4?,5-;/m1./s1 |
InChI Key |
PSKRJXTYONWVMV-VVNPLDQHSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1CC(=NO1)Br)N.Br |
Canonical SMILES |
COC(=O)C(CC1CC(=NO1)Br)N.Br |
Origin of Product |
United States |
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